1-(1,3-Benzodioxol-5-yl)-3-(4-cyclohexylanilino)-1-propanone

Description

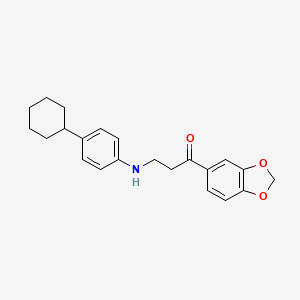

1-(1,3-Benzodioxol-5-yl)-3-(4-cyclohexylanilino)-1-propanone is a synthetic organic compound featuring a benzodioxolyl group attached to a propanone backbone and a 4-cyclohexylanilino substituent. This structure combines electron-rich aromatic systems (benzodioxole) with a bulky cyclohexyl group, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(4-cyclohexylanilino)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c24-20(18-8-11-21-22(14-18)26-15-25-21)12-13-23-19-9-6-17(7-10-19)16-4-2-1-3-5-16/h6-11,14,16,23H,1-5,12-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQVQMILAVHJIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)NCCC(=O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(4-cyclohexylanilino)-1-propanone typically involves the following steps:

Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

Amination Reaction: The benzodioxole intermediate is then subjected to an amination reaction with 4-cyclohexylaniline under appropriate conditions, such as the presence of a base and a suitable solvent.

Formation of the Propanone Linker:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-(4-cyclohexylanilino)-1-propanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(4-cyclohexylanilino)-1-propanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The cyclohexyl group in the target compound introduces significant steric hindrance, which may reduce solubility but improve membrane permeability compared to smaller substituents .

- Molecular Weight : The target compound’s higher molecular weight (~363 vs. 299–353 for analogs) could impact pharmacokinetics, such as absorption and distribution .

Physicochemical Properties

Comparative data for select analogs:

*Predicted based on substituent effects.

Implications :

- The cyclohexyl group likely increases lipophilicity (higher LogP), favoring blood-brain barrier penetration but reducing aqueous solubility.

- High boiling points suggest thermal stability, advantageous for synthetic processes .

Biological Activity

1-(1,3-Benzodioxol-5-yl)-3-(4-cyclohexylanilino)-1-propanone, a compound with potential pharmacological applications, has garnered attention due to its structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C20H23N2O3

- Molecular Weight : 341.41 g/mol

The structure comprises a benzodioxole moiety, which is known for various biological activities, linked to a cyclohexylaniline group. This unique arrangement suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing the benzodioxole structure often exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown promise as antimicrobial agents.

- Insecticidal Properties : The benzodioxole group has been associated with insecticidal activity against vectors such as Aedes aegypti, which is crucial in controlling diseases like dengue and Zika virus .

Insecticidal Activity

A study focused on the larvicidal effects of benzodioxole derivatives against Aedes aegypti demonstrated notable results. The compound 3,4-(methylenedioxy) cinnamic acid exhibited LC50 and LC90 values of 28.9 ± 5.6 μM and 162.7 ± 26.2 μM respectively after 24 hours of exposure, indicating its effectiveness as a larvicide . Although specific data for this compound was not provided in this study, the presence of the benzodioxole moiety suggests potential efficacy.

Antimicrobial Activity

Research has highlighted that derivatives of benzodioxole possess antimicrobial properties. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit bacterial growth. While specific data on this compound's antimicrobial activity is limited, the general trend supports its investigation in this area.

Toxicity Studies

Toxicity assessments are crucial for determining the safety profile of new compounds. In studies involving similar compounds, no significant cytotoxicity was observed at high concentrations (up to 5200 μM) against human peripheral blood mononuclear cells . This finding suggests a favorable safety profile that could extend to this compound.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.